molecular formula C14H17NO2S2 B2823273 Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 669728-60-3

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No. B2823273
CAS RN: 669728-60-3
M. Wt: 295.42
InChI Key: JWULXKRZRPIJJT-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (EITC), also known as ethyl 2-isothiocyanato-3-oxocyclohex-2-enecarboxylate, is an organic compound that is used in a variety of scientific research applications. EITC is a versatile compound that can be used for a wide range of research purposes, and its unique properties make it a valuable tool for scientists.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One application involves the synthesis and antimicrobial evaluation of various heterocyclic systems derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is structurally similar to the compound . This research highlights the potential of such compounds as precursors for developing antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial activities, demonstrating the compound's role in creating pharmacologically active agents (Hemdan & Abd El-Mawgoude, 2015).

Novel Heterocyclic Compounds and Antimicrobial Activity

Further research has focused on the synthesis of novel 2-aminothiophene derivatives, highlighting the compound's utility in generating biologically active substances. These derivatives have shown significant antimicrobial, antifungal, anti-inflammatory, and antitumor activities, underscoring the importance of such compounds in developing new drugs and therapeutic agents (Prasad et al., 2017).

Anticarcinogenic Activities

Isothiocyanates, closely related to the chemical structure of interest, have been extensively studied for their anticarcinogenic activities. They are known to block tumor production induced by various carcinogens in rodents, demonstrating the compound's potential in cancer prevention and therapy. These effects are mediated through the suppression of carcinogen activation and the induction of Phase 2 enzymes, which help detoxify carcinogenic metabolites (Zhang & Talalay, 1994).

Synthesis of Optical Molecular Switches

Compounds derived from ethyl 2-isothiocyanato thiophene carboxylates have also been employed in synthesizing optical molecular switches, demonstrating the compound's application in materials science. These switches are used in various technological applications, including data storage and sensors, indicating the compound's versatility beyond pharmaceutical applications (Lucas et al., 2003).

properties

IUPAC Name

ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-2-17-14(16)12-10-7-5-3-4-6-8-11(10)19-13(12)15-9-18/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWULXKRZRPIJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

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